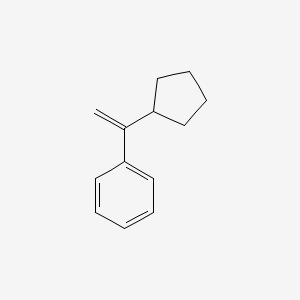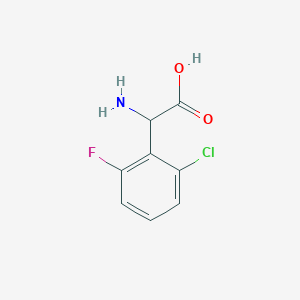
(1-Cyclopentylvinyl)benzene
Vue d'ensemble
Description
(1-Cyclopentylvinyl)benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylvinyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with vinylbenzene (styrene) under controlled conditions. The reaction proceeds via a Grignard reaction, where the cyclopentylmagnesium bromide acts as a nucleophile, attacking the vinyl group of styrene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Grignard reactions, but with optimized conditions for higher yields and purity. This may involve the use of catalysts, temperature control, and purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclopentylvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in (1-Cyclopentylethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products:
Oxidation: Cyclopentylvinyl ketone or cyclopentylvinyl alcohol.
Reduction: (1-Cyclopentylethyl)benzene.
Substitution: Various substituted (1-Cyclopentylvinyl)benzenes depending on the substituent introduced.
Applications De Recherche Scientifique
(1-Cyclopentylvinyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is investigated for its potential in creating advanced materials with specific mechanical and chemical properties.
Biological Studies: Research into its biological activity and potential pharmaceutical applications is ongoing, although specific uses in medicine are still under exploration.
Mécanisme D'action
The mechanism by which (1-Cyclopentylvinyl)benzene exerts its effects depends on the specific reaction or application. In polymerization, the vinyl group participates in radical or anionic polymerization processes, leading to the formation of polymer chains. The cyclopentyl group can influence the physical properties of the resulting polymers, such as flexibility and thermal stability.
Comparaison Avec Des Composés Similaires
(1-Cyclohexylvinyl)benzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-Methylene-1,2,3,4-tetrahydronaphthalene: Contains a naphthalene ring system.
5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Features a benzo-cycloalkane structure.
4-Methylenethiochromane: Similar structure with a sulfur atom in the ring.
Uniqueness: (1-Cyclopentylvinyl)benzene is unique due to its specific combination of a cyclopentyl group and a vinyl group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in polymer and materials science.
Propriétés
IUPAC Name |
1-cyclopentylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWXTWTAWBJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1636837.png)
![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)
![4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1636857.png)


![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)


